Trichotomine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

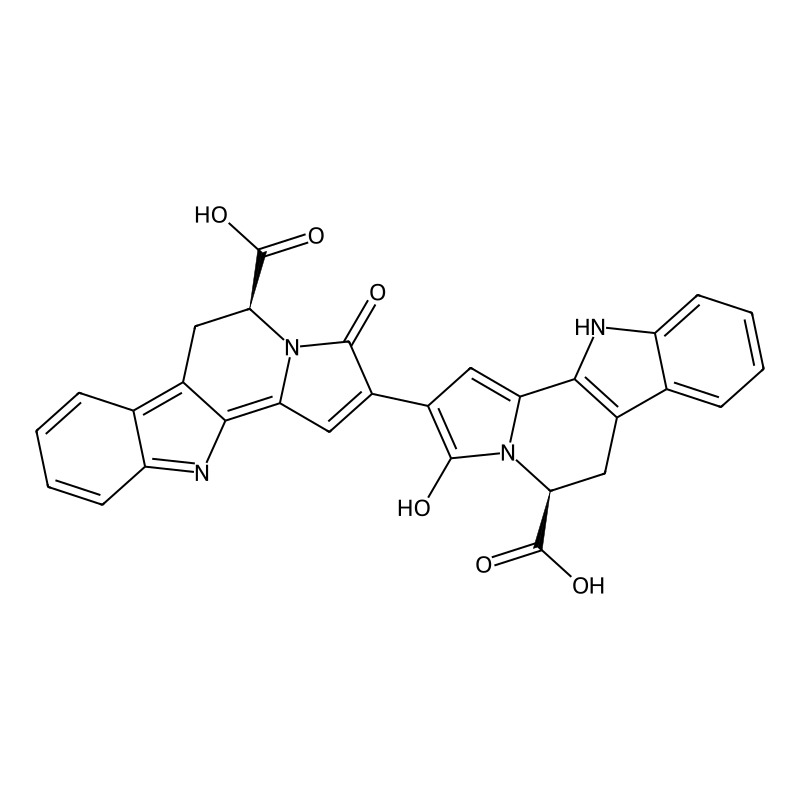

Trichotomine is a rare, naturally occurring bis-indole alkaloid pigment characterized by its distinctive cross-conjugated chromophore [1]. Unlike the vast majority of plant-derived colorants that rely on pH-sensitive anthocyanin structures, trichotomine provides a stable, true-blue optical profile with a maximum absorption at 660 nm [2]. From a procurement perspective, it bridges the gap between highly stable but heavily regulated synthetic dyes (such as Brilliant Blue FCF) and natural but highly unstable alternatives. Its ability to maintain its structural integrity in mildly acidic to neutral aqueous environments makes it a high-value precursor for clean-label liquid formulations, cosmetics, and advanced photosensitizer applications [2].

Substituting Trichotomine with mainstream natural blue pigments fundamentally compromises formulation stability and color fidelity. Anthocyanins, the most common natural substitutes, are strictly pH-dependent; they deprotonate and shift to red or pink at pH ≤ 3, rendering them unusable for acidic beverages or skincare formulations [1]. Phycocyanin (Spirulina extract), another common alternative, suffers from severe solution instability and rapid photodegradation, limiting its viable procurement strictly to solid preparations [2]. Furthermore, while synthetic Brilliant Blue FCF provides stability, it fails clean-label and natural-origin requirements. Trichotomine’s specific bis-indole alkaloid framework bypasses these failure points, offering a pH-resilient, light-stable blue chromophore suitable for liquid-phase industrial processing [1].

pH-Resilient Color Retention in Acidic Formulations

In aqueous formulations, colorant stability across varying pH levels is a primary procurement bottleneck. Trichotomine maintains its structural integrity and peak absorption at 660 nm even at mildly acidic conditions (pH 5)[1]. In direct contrast, anthocyanin-based natural blues undergo structural deprotonation when the pH drops below 6, shifting to colorless or red/pink at pH ≤ 3 [1]. This quantitative difference in chromophore stability dictates that Trichotomine can be successfully integrated into acidic matrices where anthocyanins experience complete color failure.

| Evidence Dimension | Color retention at acidic pH (pH 3-5) |

| Target Compound Data | Maintains 660 nm absorption (blue hue) at pH 5 |

| Comparator Or Baseline | Anthocyanins (shifts to red/pink at pH ≤ 3, colorless at pH 3-6) |

| Quantified Difference | Absolute color retention in Trichotomine vs. complete hue shift in anthocyanins |

| Conditions | Aqueous solution, pH titration (pH 3 to pH 6) |

Enables the procurement of a natural blue colorant for acidic beverages and cosmetics where traditional anthocyanin extracts fail.

Aqueous Phase Stability and Photodegradation Resistance

For liquid-phase manufacturing, the structural resilience of a pigment under light exposure is critical. Phycocyanin, the industry-standard natural blue derived from Spirulina, exhibits rapid degradation by light and poor overall solution stability, restricting its industrial use almost exclusively to solid preparations [1]. Conversely, the bis-indole alkaloid structure of Trichotomine demonstrates robust stability in aqueous solutions without the rapid photolytic breakdown seen in open-chain tetrapyrroles[1]. This allows Trichotomine to be processed in liquid workflows where phycocyanin would rapidly degrade.

| Evidence Dimension | Liquid formulation viability under light exposure |

| Target Compound Data | Stable bis-indole chromophore suitable for aqueous extraction and liquid application |

| Comparator Or Baseline | Phycocyanin (rapid degradation by light; limited to solid preparations) |

| Quantified Difference | Viable for liquid-phase processing vs. restricted to solid-phase matrices |

| Conditions | Aqueous solution under ambient light exposure |

Provides a critical procurement justification for liquid beverage or cosmetic lines that cannot utilize light-sensitive phycocyanin.

Spectral Fidelity to Synthetic Brilliant Blue FCF

Achieving a true blue hue without purple or green undertones is a major challenge when replacing synthetic dyes. Trichotomine exhibits a maximum optical absorption at 660 nm, which closely mirrors the absorption profile of the synthetic benchmark Brilliant Blue FCF (E133) [1]. While other natural alternatives often require complex co-pigmentation or metal ion chelation to achieve a true blue [1], Trichotomine achieves this intrinsically through its extended conjugated indolizino[8,7-b]indole system. This makes it a direct drop-in replacement for applications requiring exact color matching to E133.

| Evidence Dimension | Peak absorption wavelength (λmax) |

| Target Compound Data | λmax = 660 nm (intrinsic true blue) |

| Comparator Or Baseline | Brilliant Blue FCF (E133) benchmark |

| Quantified Difference | Direct spectral alignment without the need for metal chelation or co-pigmentation |

| Conditions | Spectrophotometric analysis in mildly acidic to neutral solutions |

Allows manufacturers to replace synthetic Brilliant Blue FCF with a natural alternative without compromising the final product's visual hue.

Molecular Definition vs. Polymeric Mixtures

In precision formulations, batch-to-batch reproducibility relies on well-defined molecular structures. Gardenia blue, a widely used natural blue alternative, is not a single molecule but a complex, pseudo-natural polymeric pigment derived from the reaction of genipin with primary amines [1]. In contrast, Trichotomine (C30H20N4O6) is a highly defined, low-molecular-weight bis-indole alkaloid (532.5 g/mol) . Procuring a defined small molecule rather than a variable polymer ensures tighter quality control, predictable solubility profiles, and consistent lot-to-lot optical performance.

| Evidence Dimension | Molecular composition and reproducibility |

| Target Compound Data | Defined small molecule (C30H20N4O6, 532.5 g/mol) |

| Comparator Or Baseline | Gardenia blue (complex, variable polymeric mixture) |

| Quantified Difference | Exact stoichiometric characterization vs. undefined polymeric distribution |

| Conditions | Standard analytical characterization (Mass Spectrometry / NMR) |

Reduces batch variability in industrial manufacturing by utilizing a structurally defined compound rather than an unpredictable polymer.

Clean-Label Liquid Beverage Formulation

Because Trichotomine maintains its 660 nm absorption peak at pH 5 and does not suffer from the rapid aqueous photodegradation seen in phycocyanin, it is an effective precursor for natural blue liquid beverages [1]. It allows formulators to bypass the pH-induced color shifts of anthocyanins, ensuring a stable blue hue in mildly acidic consumer drinks.

Natural Drop-In Replacement for Brilliant Blue FCF

For manufacturers looking to transition away from synthetic dyes without altering product appearance, Trichotomine's spectral alignment with Brilliant Blue FCF (E133) makes it highly suitable [2]. Its intrinsic true-blue hue eliminates the need for complex co-pigmentation strategies typically required when using other natural extracts.

Standardized Cosmetic Colorants

Unlike Gardenia blue, which is a variable polymeric mixture, Trichotomine is a well-defined small molecule (532.5 g/mol) . This exact molecular definition guarantees lot-to-lot reproducibility, making it a highly reproducible candidate for high-end cosmetic formulations where strict quality control and predictable solubility are mandatory.